1-(2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one
Overview
Description
1-(2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which can significantly influence its chemical and biological properties .
Mechanism of Action
Mode of Action
It is known that the compound contains a trifluoromethylphenyl group, which is often associated with strong binding affinity to various biological targets . The presence of the thiazole ring could also contribute to its biological activity .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Thiazole derivatives have been reported to show diverse biological activities , suggesting that they may interact with multiple biochemical pathways
Pharmacokinetics
The compound’s predicted properties such as boiling point (3657±520 °C), density (1408±006 g/cm3), and pKa (168±010) suggest that it may have good bioavailability .
Result of Action
The specific molecular and cellular effects of this compound’s action are currently unknown. Thiazole derivatives have been reported to exhibit analgesic and anti-inflammatory activities , suggesting that this compound may have similar effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interaction with biological targets. Specific information on how environmental factors influence the action of this compound is currently unavailable .
Biochemical Analysis
Biochemical Properties
1-(2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular processes . The compound’s interaction with these kinases can modulate signaling pathways, affecting cell growth and differentiation.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis (programmed cell death) by activating specific apoptotic pathways . Additionally, it can inhibit cell proliferation by interfering with the cell cycle, thereby reducing the growth of cancerous cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity. This binding can lead to enzyme inhibition or activation, depending on the enzyme’s role in the cell . Furthermore, the compound can alter gene expression by interacting with transcription factors, proteins that regulate the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Its degradation products can also have biological effects, which need to be considered in long-term studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively modulate biochemical pathways without causing significant toxicity . At higher doses, it may exhibit toxic effects, such as hepatotoxicity or nephrotoxicity, indicating the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for the metabolism of many drugs and xenobiotics . These interactions can affect metabolic flux and alter the levels of various metabolites, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing its therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interaction with target biomolecules, thereby increasing its biological effectiveness.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one typically involves the reaction of 3-(trifluoromethyl)aniline with a thiazole derivative. One common method includes the use of aminonitrile with salts and esters of dithioacids, carbon oxysulfide, carbon disulfide, and isothiocyanates . The reaction conditions often require specific temperatures and pressures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
1-(2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
1-(3-Trifluoromethyl)phenylpiperazine: Another compound with a trifluoromethyl group attached to a phenyl ring.
2-Methyl-4-(trifluoromethyl)phenyl-5-thiazolyl: A thiazole derivative with similar structural features.
Uniqueness
1-(2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one is unique due to its specific combination of a trifluoromethyl group and a thiazole ring. This combination can result in distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
1-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-5-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2OS/c1-7(18)10-6-16-11(19-10)17-9-4-2-3-8(5-9)12(13,14)15/h2-6H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCRCILBFBMWHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(S1)NC2=CC=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101175132 | |
Record name | Ethanone, 1-[2-[[3-(trifluoromethyl)phenyl]amino]-5-thiazolyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101175132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1582770-06-6 | |
Record name | Ethanone, 1-[2-[[3-(trifluoromethyl)phenyl]amino]-5-thiazolyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1582770-06-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 1-[2-[[3-(trifluoromethyl)phenyl]amino]-5-thiazolyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101175132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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